![molecular formula C13H15BrN4O3 B2727008 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1021029-85-5](/img/structure/B2727008.png)
8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C13H15BrN4O3 and its molecular weight is 355.192. The purity is usually 95%.
BenchChem offers high-quality 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regioselective Metalation
Purine bases, including derivatives similar to the compound , have been utilized in regioselective C⁸-metalation processes. These processes involve forming coordinative bonds with metal ions, which can lead to the development of new metal-organic frameworks and catalysts. Such methodologies enable the synthesis of compounds with potential applications in medicinal chemistry and material science (Brackemeyer et al., 2014).
Natural Product Synthesis
Research on the red alga Rhodomela confervoides led to the isolation of new bromophenols and brominated tetrahydroisoquinolines, showcasing the diversity of natural products derivable from marine sources. These compounds, including variations of purine derivatives, highlight the potential for discovering new bioactive substances with applications in drug discovery and development (Ma et al., 2007).
Unusual Reaction Pathways
Studies have demonstrated unusual reaction pathways involving bromo-substituted purine diones, which have implications for synthetic chemistry. Understanding these reactions can lead to the development of novel synthetic methods and potentially new pharmacologically active compounds (Khaliullin & Shabalina, 2020).
Ionization and Methylation Studies
Investigations into the ionization and methylation reactions of purine-6,8-diones provide insights into the physical properties and chemical reactivity of purine derivatives. Such studies are crucial for designing new compounds with enhanced pharmacological properties or for understanding biological mechanisms at the molecular level (Rahat et al., 1974).
properties
IUPAC Name |
8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O3/c1-5-6-17-11(20)9-10(16(4)13(17)21)15-12(14)18(9)7(2)8(3)19/h5,7H,1,6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIGHSXRHMBSPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C2=C(N=C1Br)N(C(=O)N(C2=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)-1-prop-2-enylpurine-2,6-dione |
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